molecular formula C10H18F2N2O2 B2556567 tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate CAS No. 2089321-22-0

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate

Cat. No. B2556567
CAS RN: 2089321-22-0
M. Wt: 236.263
InChI Key: PQJOHBZTOIMHCM-SSDOTTSWSA-N
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Description

“tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” is a compound that belongs to the class of carbamates . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used as a pharmaceutical intermediate and used in medical experimental research .


Synthesis Analysis

The synthesis of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” involves the use of Boc-protected amino groups . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” is complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 .


Chemical Reactions Analysis

“tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” are influenced by their molecular structure. The compound has a molecular weight of 236.26 . It is a white to yellow solid and should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediates

The compound can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate could potentially be used in similar reactions.

Synthesis of Pyrrole Derivatives

The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate

This compound is an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Perfluoroalkylative Pyridylation of Alkenes

The compound has been used in the perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals . This method exhibits a broad substrate scope and good functional group compatibility.

Solid-Phase Organic Synthesis

The compound can be used as a substrate in solid-phase organic synthesis . Solid-phase synthesis is a method in which a compound is synthesized while bound to a solid support.

Mechanism of Action

The mechanism of action of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of amine under the acidic conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is advised to avoid ingestion and inhalation, avoid dust formation, and not to get in eyes, on skin, or on clothing .

properties

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate

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